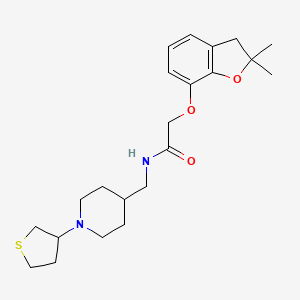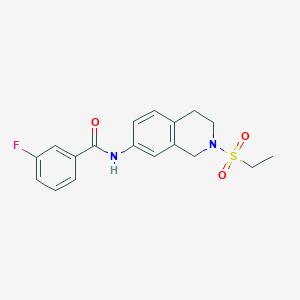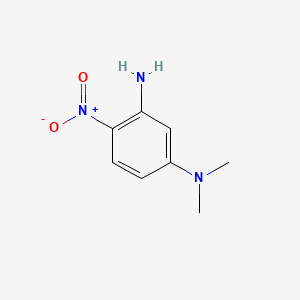![molecular formula C14H19N3OS B2988482 2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797982-85-4](/img/structure/B2988482.png)
2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(cyclopentylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone” is a complex organic molecule. It contains a pyrido[4,3-d]pyrimidin-6(5H)-one moiety, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidinone ring . This moiety is substituted at the 1-position with an ethanone group and at the 2-position with a cyclopentylthio group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrido[4,3-d]pyrimidin-6(5H)-one core, followed by substitution at the appropriate positions. The exact synthetic route would depend on the availability of starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrido[4,3-d]pyrimidin-6(5H)-one core, with the ethanone and cyclopentylthio substituents. The exact three-dimensional structure would depend on the specific conformations and orientations of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The pyrimidinone moiety could potentially undergo reactions at the carbonyl group, while the cyclopentylthio group could participate in reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the various functional groups and the overall structure of the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis of Novel Thieno[2, 3-d] pyrimidines and Their Antibacterial Activity A study by Salahuddin et al. (2009) outlines the synthesis of novel thieno[2, 3-d] pyrimidines that showed antibacterial activity against both Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in the development of new antibacterial agents (Salahuddin, Sunil Kakad, & S. Shantakumar, 2009).
Antitubercular Agents
Synthesis and Biological Evaluation of Substituted 4,6-Diarylpyrimidines as Anti-tubercular Agents Pathak et al. (2014) synthesized derivatives of 4,6-diarylpyrimidines and evaluated them for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds showed significant activity, demonstrating the potential use of pyrimidine derivatives in treating tuberculosis (V. Pathak, Hardesh K. Maurya, S. Sharma, K. Srivastava, & Atul Gupta, 2014).
Anticancer Agents
Design, Synthesis, and Cytotoxicity Evaluation of Pyrazolyl Pyrazoline and Pyrazolyl Aminopyrimidine Derivatives Alam et al. (2017) explored a series of novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives for their in vitro cytotoxicity against various human cancer cell lines. The study highlighted some compounds with significant cytotoxicity, underscoring the potential of these derivatives as anticancer agents (Raquib Alam, A. Alam, A. Panda, & Rahisuddin, 2017).
Insecticidal Evaluation
Synthesis, DFT Study, Molecular Docking, and Insecticidal Evaluation of Some Pyrazole-based Tetrahydropyrimidine Derivatives Halim et al. (2020) synthesized pyrazole-based tetrahydropyrimidine derivatives and evaluated their insecticidal activity, with some compounds exhibiting 100% mortality against specific pests. This suggests the utility of pyrimidine derivatives in developing new insecticidal agents (Karema N. M. Halim, S. K. Ramadan, S. Rizk, & M. El-hashash, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve the development of more efficient synthetic routes, the investigation of its reactivity and mechanism of action, and the assessment of its safety and efficacy in relevant models .
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-14(9-19-12-3-1-2-4-12)17-6-5-13-11(8-17)7-15-10-16-13/h7,10,12H,1-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSODQHPQUIDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

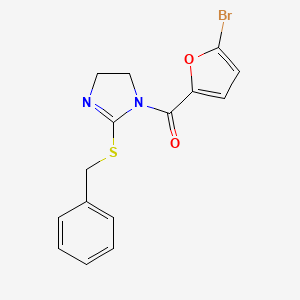

![1,4-Dioxane;(2Z)-8-(furan-2-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2988401.png)
![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2988403.png)

![tert-Butyl (3R,4S)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2988406.png)

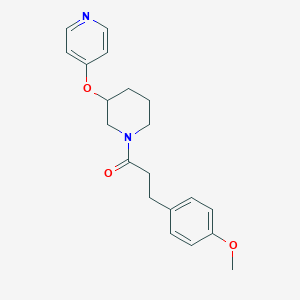
![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2988411.png)
![6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2988413.png)

